molecular formula C19H16INO2 B15043269 (4Z)-2-(4-iodophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one

(4Z)-2-(4-iodophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B15043269
M. Wt: 417.2 g/mol
InChI Key: RPMGDRLUXCJEIP-BOPFTXTBSA-N
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Description

(4Z)-2-(4-IODOPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound characterized by its unique structure, which includes an iodophenyl group and a propan-2-ylphenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-IODOPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of the iodophenyl and propan-2-ylphenyl precursors. These precursors are then subjected to a series of reactions, including condensation and cyclization, to form the final oxazole ring structure. Common reagents used in these reactions include iodine, isopropylbenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as solid-state, high-pressure, hydrothermal, molten salt, and combustion syntheses. Each method involves different heating and cooling conditions, as well as varying chemical environments to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-IODOPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, replacing the iodine atom with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

(4Z)-2-(4-IODOPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4Z)-2-(4-IODOPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Properties

Molecular Formula

C19H16INO2

Molecular Weight

417.2 g/mol

IUPAC Name

(4Z)-2-(4-iodophenyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C19H16INO2/c1-12(2)14-5-3-13(4-6-14)11-17-19(22)23-18(21-17)15-7-9-16(20)10-8-15/h3-12H,1-2H3/b17-11-

InChI Key

RPMGDRLUXCJEIP-BOPFTXTBSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)I

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)I

Origin of Product

United States

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